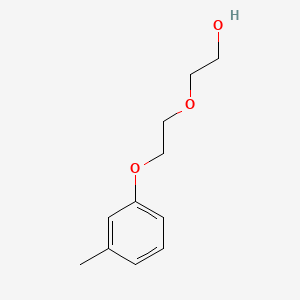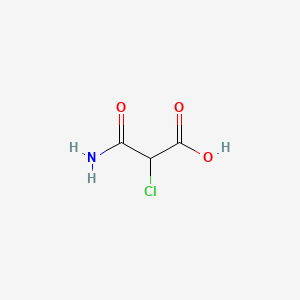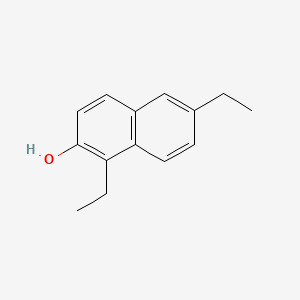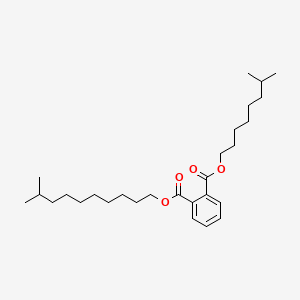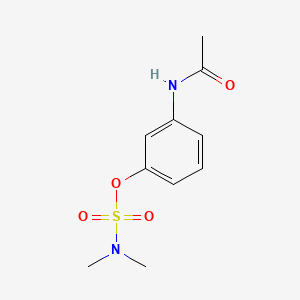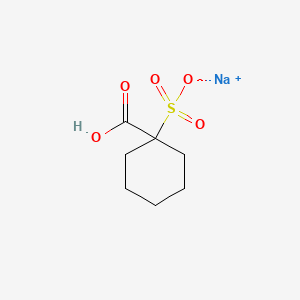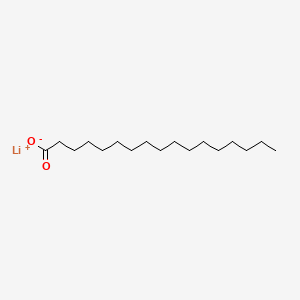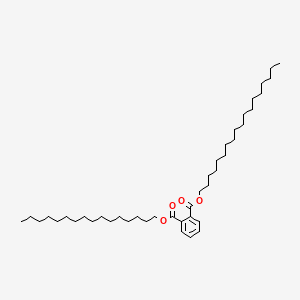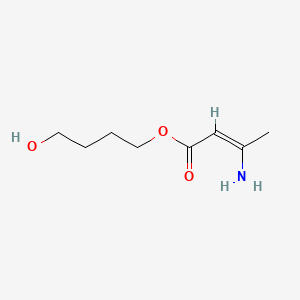
3-Ethyl-2-methylpent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methylpent-4-en-2-ol is an organic compound with the molecular formula C8H16O It is an alcohol with a double bond in its structure, making it an unsaturated alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylpent-4-en-2-ol can be synthesized through several methods. One common method involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether. The reaction is carried out under an inert nitrogen atmosphere, and the mixture is cooled to 0-10°C during the addition of mesityl oxide .
Another method involves the continuous reduction of mesityl oxide via hydrogen transfer from isopropanol (IPA) over magnesium oxide (MgO) in a flow reactor. This method is advantageous for industrial-scale production due to its continuous nature .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-methylpent-4-en-2-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The presence of the double bond allows for additional reactivity, such as electrophilic addition reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-4-en-2-ol: Similar structure but with a different position of the ethyl group.
3-Penten-2-ol, 4-methyl-: Another similar compound with a different arrangement of the carbon chain.
Uniqueness
3-Ethyl-2-methylpent-4-en-2-ol is unique due to its specific arrangement of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
70760-07-5 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
3-ethyl-2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-5-7(6-2)8(3,4)9/h5,7,9H,1,6H2,2-4H3 |
InChI-Schlüssel |
QLZRBRNPJYJRDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



